1,3-Dimethyl-1H-indazol-6-ol
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Overview
Description
1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by oxidation.
Reductive Cyclization: Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as:
Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.
Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.
1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.
Uniqueness
1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.
Biological Activity
1,3-Dimethyl-1H-indazol-6-ol is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. With a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, this compound features a hydroxyl group at the 6-position and two methyl groups at the 1 and 3 positions of the indazole ring. These structural characteristics contribute to its unique chemical properties and potential therapeutic applications.
The presence of the hydroxyl group at the 6-position significantly influences the compound's reactivity and biological activity compared to other indazole derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | KMnO₄, CrO₃ |
Reduction | Nitro groups can be reduced to amines | NaBH₄, LiAlH₄ |
Substitution | Electrophilic or nucleophilic substitution at the aromatic ring | Halogens, alkylating agents |
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study focused on novel derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. One derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), showed significant inhibition of IDO1 expression in hypopharyngeal carcinoma cells (FaDu) and induced apoptosis through activation of ERK pathways .
Enzyme Inhibition
The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, presenting potential therapeutic applications in neuropharmacology .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. Its mechanism may involve disrupting microbial cell membranes or interfering with critical enzymatic processes necessary for microbial survival .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- IDO1 Inhibition in Cancer Cells : A study synthesized various derivatives and tested their efficacy against multiple cancer cell lines (e.g., FaDu, YD-15, MCF7). Compound 7 was found to significantly reduce cell mobility and expression of matrix metalloproteinase MMP9, indicating potential for therapeutic use in cancer treatment .
- Monoamine Oxidase Inhibition : Research indicated that structural modifications on indazole derivatives could enhance their inhibitory effects against MAO enzymes. This suggests that careful design of such compounds could lead to improved treatments for depression and other mood disorders .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |
InChI Key |
XLGKSXWTTFOOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
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